2-Amino-N-phenylacetamide Aqueous Solubility and logP Differentiate It from Positional Isomers and N-Alkylated Analogs
The aqueous solubility of 2-amino-N-phenylacetamide is 5.86 g/L with a calculated logP of -0.09 (ALOGPS) [1]. For comparison, the positional isomer 3′-aminoacetanilide (3-amino-N-phenylacetamide) exhibits aqueous solubility of 10–50 g/L at 24 °C, approximately 2- to 8-fold higher, while the N-methylated analog 2-amino-N-methyl-N-phenylacetamide has a higher logP (~0.5–1.0 estimated) due to increased hydrophobicity [2]. The moderate hydrophilicity and near-neutral logP of 2-amino-N-phenylacetamide make it particularly suitable for aqueous-phase reactions and as a building block for polar heterocycles, whereas the higher solubility of the 3′-isomer may be advantageous for aqueous formulations but disadvantageous for organic-phase extractions, and the increased lipophilicity of the N-methyl analog alters partitioning in biphasic systems and cellular permeability.
| Evidence Dimension | Aqueous solubility (g/L) |
|---|---|
| Target Compound Data | 5.86 g/L (ALOGPS predicted) [1] |
| Comparator Or Baseline | 3′-Aminoacetanilide: 10–50 g/L at 24 °C (10–50 mg/mL; 1–5 g/100 mL) ; 2-Amino-N-methyl-N-phenylacetamide: logP estimated 0.5–1.0 [2] |
| Quantified Difference | Target compound solubility is ~2- to 8-fold lower than 3′-isomer; target logP is ~0.6–1.1 log units lower than N-methyl analog |
| Conditions | Predicted values (ALOGPS); experimental for comparator at 24 °C |
Why This Matters
Procurement for aqueous-phase synthetic protocols or polar heterocycle construction should prioritize 2-amino-N-phenylacetamide over the more water-soluble 3′-isomer or more lipophilic N-methyl analog to maintain expected solubility and partitioning behavior.
- [1] PhytoBank. 2-Amino-N-phenylacetamide (PHY0171014) — Water Solubility: 5.86 g/L, ALOGPS logP: -0.09. View Source
- [2] PubChem/ChemSpider. 2-Amino-N-methyl-N-phenylacetamide (CAS 126866-37-3) — Predicted logP ~0.5–1.0 based on structure. View Source
